1-Isobutylpiperidin-2-one
Overview
Description
1-Isobutylpiperidin-2-one is a chemical substance that has gained significant attention in the field of scientific research due to its unique physical and chemical properties. It has a molecular formula of C9H17NO and a molecular weight of 155.241 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
1-Isobutylpiperidin-2-one has a molecular weight of 155.241 . The specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Scientific Research Applications
Biological Evaluation and Pharmacological Activity
Scientists assess the biological properties of piperidine derivatives, including 1-Isobutylpiperidin-2-one, through in vitro and in vivo studies. Pharmacological evaluations focus on receptor binding affinity, enzyme inhibition, toxicity, and metabolic stability. Understanding these aspects guides drug development.
Safety and Hazards
properties
IUPAC Name |
1-(2-methylpropyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)7-10-6-4-3-5-9(10)11/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXDDQLNSTLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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